1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine
Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules in pharmaceutical and agrochemical applications .
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in target organisms. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine stands out due to its unique combination of a trifluoromethyl group and a piperidine moiety. Similar compounds include:
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Known for its antibacterial properties.
2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c1-20-18-9-2-4-19(5-3-9)11-10(13)6-8(7-17-11)12(14,15)16/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCPMIVWDZGGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142001 | |
Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-12-6 | |
Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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